![molecular formula C10H11N3 B049945 N-Allyl-1H-benzo[d]imidazol-2-amine CAS No. 120161-04-8](/img/structure/B49945.png)
N-Allyl-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Allyl-1H-benzo[d]imidazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole structure exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, synthesized derivatives of 1H-benzimidazole demonstrated potent antimicrobial activity, suggesting that N-Allyl-1H-benzo[d]imidazol-2-amine may also possess similar properties .
Anticancer Potential
The antiproliferative activity of this compound has been investigated in several studies. Compounds with similar structures have shown efficacy against different cancer cell lines by inhibiting microtubule assembly, which is critical for cell division. This mechanism suggests potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives have also been explored. Studies indicate that modifications to the imidazole structure can enhance its ability to modulate inflammatory pathways, making this compound a candidate for further research in treating inflammatory diseases .
Catalysis
This compound can serve as a catalyst or a precursor in various organic reactions due to its unique chemical reactivity. Its ability to participate in substitution reactions makes it valuable in synthesizing more complex molecules, which is essential in material science and polymer chemistry.
Development of Advanced Materials
The compound's chemical versatility allows it to be utilized in developing advanced materials, such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.
Case Studies and Research Findings
Properties
CAS No. |
120161-04-8 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-prop-2-enyl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H11N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2,(H2,11,12,13) |
InChI Key |
RZBMLTMSOBRUBM-UHFFFAOYSA-N |
SMILES |
C=CCNC1=NC2=CC=CC=C2N1 |
Canonical SMILES |
C=CCNC1=NC2=CC=CC=C2N1 |
Synonyms |
1H-Benzimidazol-2-amine,N-2-propenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.